A DFT study on the mechanism of a novel, regioselective, intramolecular N–π rearrangement of cis and trans-η1-N-Cp*Rh-hydroxytamoxifen complexes to their η6 derivatives; potential breast cancer pharmaceuticals, and fluorescent probes†‡

Dalton Transactions Pub Date: 2009-02-25 DOI: 10.1039/B819474B

Abstract

The previously reported reactions of cis and trans-hydroxytamoxifen drug derivatives, 1 and 2, with [Cp*Rh(L)3]2+ complexes (L = H2O, CH3OH), initially provided the kinetically controled η1-N complexes, 4(OTf, CH3OH) and 5(OTf, CH3OH), which underwent a novel, intramolecular, regioselective N–π rearrangement to provide the η6 complexes, 6 and 7. A dramatic solvent effect was also observed on the rate of this N–π rearrangement in CH3OH or CH2Cl2. Therefore, a DFT study was conducted that provided further mechanistic and thermodynamic data on this N–π rearrangement. The preferred structures of both the η1-N and η6 complexes in the two solvents were determined, and a thorough analysis of their geometries and electronic structures has been provided. The influence of the solvent on the N–π rearrangement was studied by including the solvent both implicitly using a PCM model, and explicitly by introducing the counterion and/or the solvent molecules into the inner and outer coordination spheres of the complexes. It was shown that the triflate (OTf) counterion was strongly bound in the inner coordination sphere of the η1-N complexes, 4(OTf) and 5(OTf), and in the outer sphere of the coordinatively saturated η6 complexes, 6 and 7, especially in non-polar media. The cleavage of the ionic Cp*Rh–OTf bond was found to be the rate-limiting step in the N–π rearrangement. The thermodynamic results suggested that the η6 complexes were more stable than the η1-N complexes in CH2Cl2 and in CH3OH at elevated temperatures. The opposite relationship for the stabilities of the η1-N complexes was found in CH3OH at room temperature, thus corroborating the experimental results that the N–π rearrangement did not occur, under these conditions. A plausible mechanistic pathway for the N–π rearrangement was proposed from our extensive DFT studies, that included several important intermediates and transition states, and provided a unique view of this novel transformation.

Graphical abstract: A DFT study on the mechanism of a novel, regioselective, intramolecular N–π rearrangement of cis and trans-η1-N-Cp*Rh-hydroxytamoxifen complexes to their η6 derivatives; potential breast cancer pharmaceuticals, and fluorescent probes
Recommended Literature